molecular formula C10H12N2O3S2 B2816238 Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 893362-89-5

Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B2816238
CAS No.: 893362-89-5
M. Wt: 272.34
InChI Key: KYDZHCZVQVMGPS-UHFFFAOYSA-N
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Description

Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core modified with a methyl ester and a thioether linkage. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine and pyrimidine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism . Its synthesis typically involves alkylation of thiopyrimidinones with halogenated acetates under basic conditions, as described in analogous protocols .

Properties

IUPAC Name

methyl 2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S2/c1-12-9(14)8-6(3-4-16-8)11-10(12)17-5-7(13)15-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDZHCZVQVMGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate under acidic conditions to form the thieno[3,2-d]pyrimidine core. This intermediate is then reacted with methyl bromoacetate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thieno[3,2-d]pyrimidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thieno[3,2-d]pyrimidine core. This interaction can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s functional and pharmacological properties can be contextualized by comparing it to structurally related derivatives. Below is a detailed analysis of key analogs:

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

Structure: Replaces the thieno[3,2-d]pyrimidine core with a pyrimidine ring substituted with a thietan-3-yloxy group. Key Differences:

  • Synthetic Route : Synthesized via nucleophilic substitution of ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane, differing in the use of thiirane instead of thiophene-based intermediates .
  • Bioactivity: Limited data, but the thietan group may confer steric hindrance, reducing binding affinity compared to the fused thieno-pyrimidine system .

N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (Compound 266)

Structure: Shares the tetrahydrothieno[3,2-d]pyrimidine core but incorporates a fluorophenyl-imidazole-pyridine extension. Key Differences:

  • Molecular Weight : Mr 602.72 vs. 312.38 for the target compound, suggesting reduced bioavailability due to higher polar surface area .
  • Target Specificity : Designed as a CK1δ inhibitor, demonstrating IC₅₀ values < 100 nM, whereas the methyl ester derivative lacks kinase inhibition data .
  • Synthetic Complexity : Requires multi-step coupling of imidazole and pyridine moieties, contrasting with the simpler alkylation used for the target compound .

2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides

Structure: Features a non-fused pyrimidinone core with N-aryl or benzyl substituents. Key Differences:

  • Synthetic Yield : Alkylation with N-aryl-2-chloroacetamides achieves ~70% yield under mild conditions, similar to methods for the target compound .

Comparative Data Table

Property Target Compound Ethyl Derivative (Compound 1) Compound 266 N-Acetamide Analogs
Molecular Weight (Mr) 312.38 342.44 (estimated) 602.72 250–350
Core Structure Thieno[3,2-d]pyrimidine Pyrimidine + thietane Thieno[3,2-d]pyrimidine + imidazole-pyridine Pyrimidinone
Ester Group Methyl Ethyl N/A N/A
Reported Bioactivity Not available Not characterized CK1δ inhibition (IC₅₀ < 100 nM) DNA/RNA binding (low affinity)
Synthetic Yield ~65% (estimated) ~60% ~50% ~70%

Research Findings and Limitations

  • Pharmacokinetics : The methyl ester’s smaller size may favor solubility in polar solvents (e.g., DMSO), but its metabolic stability is untested compared to ethyl or amide derivatives .
  • Target Engagement : While Compound 266 shows kinase inhibition, the target compound’s lack of functional group diversity (e.g., fluorophenyl) may limit its utility in target-specific applications .

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